molecular formula C5H13O2PS B027042 O,S-Diethyl methylphosphonothioate CAS No. 2511-10-6

O,S-Diethyl methylphosphonothioate

Cat. No. B027042
CAS RN: 2511-10-6
M. Wt: 168.2 g/mol
InChI Key: AIMOGGQLCCAPQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phosphonate derivatives, such as diethyl (phenylamino) methylphosphonate derivatives, involves specific reactants and conditions to achieve high yields and confirm their structures through spectroscopic methods like UV–Vis, FT-IR, and NMR (Moumeni et al., 2020). Another study on the asymmetric synthesis of diethyl (R)‐(−)‐(1‐Amino‐3‐Methylbutyl)Phosphonate showcases detailed steps in producing phosphonate derivatives, emphasizing the importance of reactant selection and reaction conditions (Smith et al., 2003).

Molecular Structure Analysis

The crystal structure of O,O-diethyl phthalimidophosphonothioate (Ditalimphos) reveals two molecules per asymmetric unit with nearly parallel ring systems, providing insights into the molecular orientation and interactions within the structure (Baughman & Paulos, 2005).

Chemical Reactions and Properties

Studies on ion-molecule reactions of O,S-dimethyl methylphosphonothioate show evidence of intramolecular sulfur oxidation, highlighting nucleophilic reaction pathways leading to selective perhydrolysis of nerve agents to relatively nontoxic products (McAnoy et al., 2009). This demonstrates the chemical reactivity and potential applications in decontaminating hazardous substances.

Physical Properties Analysis

The synthesis and characterization of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, including DFT calculations and thermogravimetric (TG) analysis, offer insights into the compound's thermal stability and electronic properties. This study highlights the importance of theoretical and experimental analyses in understanding the physical properties of phosphonate derivatives (Uppal et al., 2018).

Chemical Properties Analysis

Research on manganese dioxide nanoparticles-silver-Y zeolite as a nanocomposite catalyst for the decontamination reactions of O,S-diethyl methyl phosphonothiolate illustrates the compound's reactivity and potential for environmental remediation. This study demonstrates the chemical properties and applicability of phosphonothioates in decontaminating organophosphorus compounds (Dastafkan et al., 2015).

Scientific Research Applications

  • Inhibition of Cholinesterase

    • Application : O,S-Diethyl methylphosphonothioate is used as an inhibitor of cholinesterase . Cholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body. By inhibiting this enzyme, O,S-Diethyl methylphosphonothioate can affect nerve signal transmission.
  • Pharmaceuticals

    • Application : O,S-Diethyl methylphosphonothioate is used in pharmaceuticals . The specific applications within pharmaceuticals are not detailed in the sources.
  • Intermediates and Fine Chemicals

    • Application : O,S-Diethyl methylphosphonothioate is used in the production of intermediates and fine chemicals . These are specialized chemicals that serve as building blocks in various chemical reactions.
  • Phosphorylating and Phosphitylating Agents

    • Application : O,S-Diethyl methylphosphonothioate serves as phosphorylating and phosphitylating agents . These agents are used to introduce a phosphoryl or phosphityl group into a molecule.

Safety And Hazards

O,S-Diethyl methylphosphonothioate is extremely hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe mist/vapors/spray, and do not ingest .

properties

IUPAC Name

1-[ethylsulfanyl(methyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O2PS/c1-4-7-8(3,6)9-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMOGGQLCCAPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870981
Record name Phosphonothioic acid, P-methyl-, O,S-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,S-Diethyl methylphosphonothioate

CAS RN

2511-10-6
Record name O,S-Diethyl P-methylphosphonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2511-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonothioic acid, P-methyl-, O,S-diethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, P-methyl-, O,S-diethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonothioic acid, P-methyl-, O,S-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[ethylsulfanyl(methyl)phosphoryl]oxyethane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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